

Application Notes: Cy7.5 for In Vivo Cell Migration Tracking

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Compound of Interest

Compound Name: Cy7.5

Cat. No.: B3287522

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Introduction

Cyanine 7.5 (**Cy7.5**) is a near-infrared (NIR) fluorescent dye that has emerged as a powerful tool for in vivo cell tracking studies. Its spectral properties, characterized by excitation and emission maxima in the NIR region, allow for deep tissue penetration of light and minimal background autofluorescence from biological tissues. These characteristics, combined with a high quantum yield and molar extinction coefficient, make **Cy7.5** an ideal candidate for non-invasively monitoring the migration and localization of labeled cells within a living organism over time. This document provides detailed application notes and protocols for utilizing **Cy7.5** for in vivo cell migration tracking, targeted towards researchers, scientists, and professionals in drug development.

Key Features of Cy7.5 for In Vivo Imaging

- Deep Tissue Penetration: The near-infrared excitation and emission wavelengths of **Cy7.5** minimize light scattering and absorption by tissues, enabling the visualization of cells deep within the body.[\[1\]](#)[\[2\]](#)
- Low Autofluorescence: Biological tissues exhibit minimal autofluorescence in the NIR spectrum, resulting in a high signal-to-noise ratio and enhanced sensitivity for detecting labeled cells.[\[1\]](#)
- High Quantum Yield: **Cy7.5** exhibits a high quantum yield, meaning it efficiently converts absorbed light into emitted fluorescence, leading to brighter signals from labeled cells.[\[1\]](#)[\[3\]](#)

- Photostability: The dye possesses good photostability, allowing for repeated imaging sessions over extended periods without significant signal loss.[1]
- Versatile Conjugation: **Cy7.5** is available with various reactive groups, such as N-hydroxysuccinimide (NHS) esters, which facilitate covalent labeling of cells and biomolecules.[3][4]

Quantitative Data

A summary of the key quantitative properties of **Cy7.5** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Excitation Maximum (λ_{ex})	~788 nm	[1]
Emission Maximum (λ_{em})	~808 nm	[1]
Molar Extinction Coefficient	~250,000 $\text{cm}^{-1}\text{M}^{-1}$ in Methanol	
Quantum Yield (Φ)	High (provides bright fluorescence)	[1][3]
Recommended Storage	-20°C, protected from light	[4][5]

Experimental Protocols

The following protocols provide a detailed methodology for labeling cells with **Cy7.5** NHS ester and subsequently tracking their migration *in vivo*.

Protocol 1: Cell Labeling with **Cy7.5** NHS Ester

This protocol describes the labeling of primary amines on the cell surface with **Cy7.5** NHS ester.

Materials:

- Cells of interest in suspension
- **Cy7.5** NHS ester

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), sterile
- Fetal Bovine Serum (FBS)
- Sodium Bicarbonate (1 M solution)
- Centrifuge
- Incubator

Procedure:

- Cell Preparation:
 - Harvest and wash the cells twice with sterile PBS to remove any residual media and serum.
 - Resuspend the cells in PBS at a concentration of 1×10^6 to 1×10^7 cells/mL.
 - Ensure the pH of the cell suspension is between 8.0 and 8.5 for optimal NHS ester reactivity. If needed, adjust the pH with a small volume of 1 M sodium bicarbonate.[\[6\]](#)[\[7\]](#)
- Dye Preparation:
 - Prepare a 10 mM stock solution of **Cy7.5** NHS ester in anhydrous DMSO.[\[7\]](#)
 - Vortex the solution until the dye is completely dissolved.
 - This stock solution should be prepared fresh before each labeling experiment.
- Cell Labeling:
 - Add the **Cy7.5** NHS ester stock solution to the cell suspension. The final concentration of the dye should be optimized for the specific cell type, typically ranging from 5 to 20 μ M.
 - Incubate the cells with the dye for 15-30 minutes at 37°C, protected from light.[\[8\]](#) Gently agitate the cell suspension every 5-10 minutes to ensure uniform labeling.

- Washing and Purification:
 - Stop the labeling reaction by adding an equal volume of complete culture medium containing FBS. The primary amines in the serum proteins will quench any unreacted NHS ester.
 - Centrifuge the labeled cells at 300 x g for 5 minutes.
 - Discard the supernatant and resuspend the cell pellet in fresh, sterile PBS.
 - Repeat the washing step two more times to remove any unbound dye.
 - After the final wash, resuspend the cells in an appropriate buffer or medium for in vivo injection.
- Confirmation of Labeling (Optional):
 - To confirm successful labeling, a small aliquot of the cells can be analyzed by flow cytometry or fluorescence microscopy.

Protocol 2: In Vivo Cell Migration Tracking

This protocol outlines the procedure for injecting **Cy7.5**-labeled cells into an animal model and imaging their migration.

Materials:

- **Cy7.5**-labeled cells
- Animal model (e.g., SPF BALB/c nude mice, 6-8 weeks old)[\[9\]](#)
- Anesthetic agent (e.g., 2% sodium pentobarbital)[\[9\]](#)
- In vivo imaging system equipped for NIR fluorescence detection
- Sterile syringes and needles

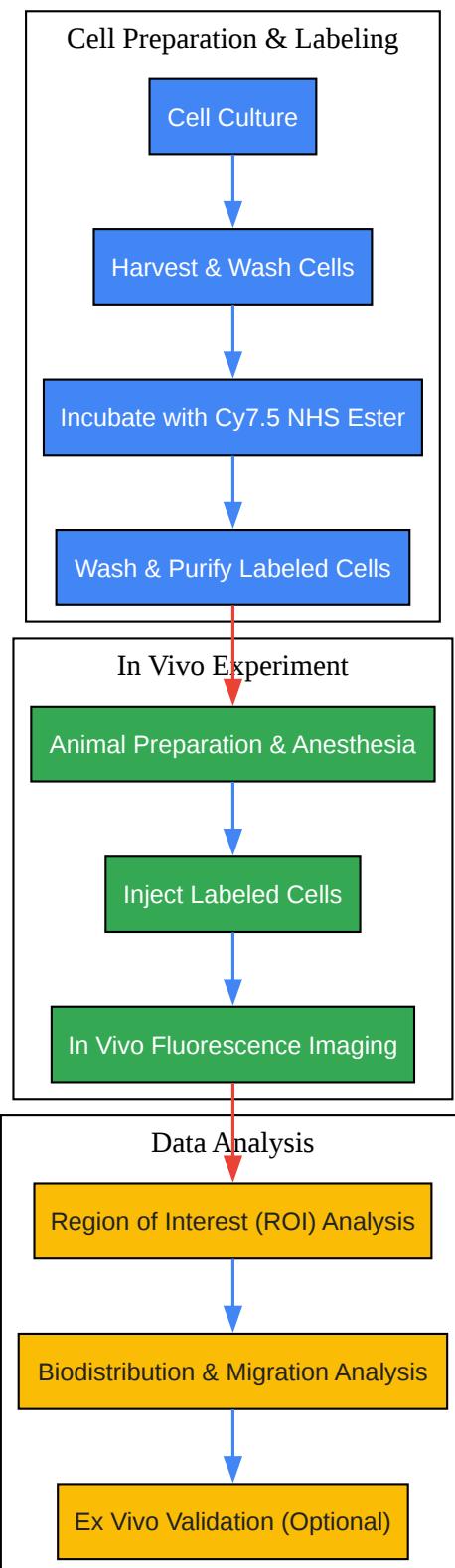
Procedure:

- Animal Preparation:
 - Acclimatize the animals to the laboratory conditions for at least 24 hours before the experiment.[9]
 - Anesthetize the animal using an appropriate method. For example, an intraperitoneal injection of 2% sodium pentobarbital at a dosage of 215 mg/kg.[9]
- Cell Injection:
 - Resuspend the **Cy7.5**-labeled cells in a sterile, injectable vehicle (e.g., PBS or serum-free medium) at the desired concentration.
 - The route of injection will depend on the experimental model. For systemic migration studies, intravenous injection via the tail vein is common.[9] A typical injection volume for mice is 100-200 μ L.[9]
- In Vivo Imaging:
 - Place the anesthetized animal in the imaging chamber of the in vivo imaging system.
 - Set the imaging parameters for **Cy7.5** detection. Typical settings include an excitation wavelength in the range of 700-770 nm and an emission filter with a longpass at 790 nm. [5][9]
 - Acquire images at various time points post-injection to track the migration and localization of the labeled cells. The frequency of imaging will depend on the expected kinetics of cell migration.
- Data Analysis:
 - Use the imaging system's software to quantify the fluorescence signal in regions of interest (ROIs) corresponding to different organs or tissues.
 - Analyze the biodistribution and migration patterns of the labeled cells over time.
- Ex Vivo Validation (Optional):

- At the end of the in vivo imaging study, euthanize the animal and harvest organs of interest.
- Image the dissected organs ex vivo to confirm the localization of the fluorescent signal.
- For higher resolution analysis, tissues can be fixed, sectioned, and examined by fluorescence microscopy.

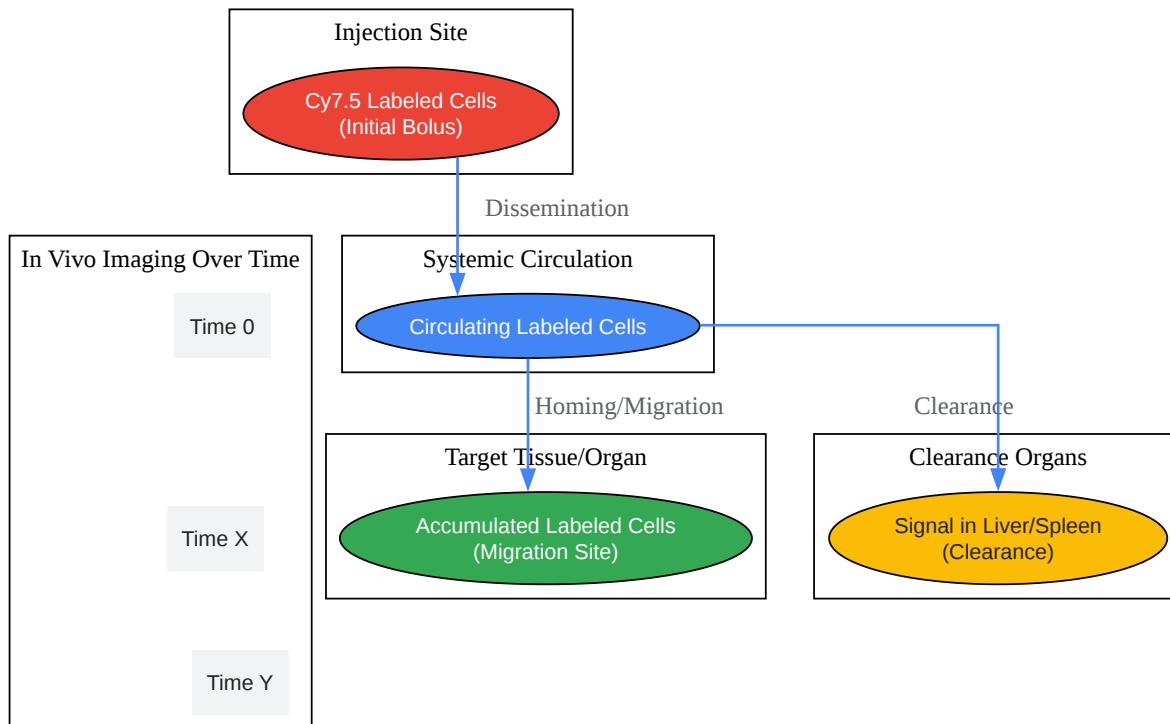
Visualizations

The following diagrams illustrate the experimental workflow and the conceptual process of tracking cell migration in vivo using **Cy7.5**.



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Caption: Experimental workflow for in vivo cell tracking using **Cy7.5**.



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Caption: Conceptual diagram of tracking **Cy7.5**-labeled cell migration *in vivo*.

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